Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrimidine ring, connected via a thioether linkage to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-ethyl-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized separately through a condensation reaction involving suitable precursors like 2-aminopyrimidine.
Thioether Linkage Formation: The pyrazole and pyrimidine rings are then linked via a thioether bond. This step usually involves the reaction of a thiol group with a halogenated intermediate.
Esterification: Finally, the ethyl acetate group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-(1-methyl-3-ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- Methyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- Propyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-8-11(10(3)17-18)12-6-7-15-14(16-12)21-9-13(19)20-5-2/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFYXLWEVNXKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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